

N-Allylacetamide molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Allylacetamide**

Cat. No.: **B1619842**

[Get Quote](#)

An In-depth Technical Guide to **N-Allylacetamide**: Synthesis, Properties, and Applications

Introduction

N-Allylacetamide, with the IUPAC name N-prop-2-enylacetamide, is an organic compound featuring an acetamide group attached to an allyl moiety.^[1] This structure provides it with versatile reactivity, making it a valuable intermediate in various organic syntheses. Its applications range from being a building block in the synthesis of pharmaceuticals to its use in polymer chemistry.^[1] This guide provides a comprehensive overview of **N-Allylacetamide**, including its chemical and physical properties, detailed synthesis protocols, analytical methods, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **N-Allylacetamide** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C ₅ H ₉ NO
Molecular Weight	99.13 g/mol [1] [2] [3] [4]
CAS Number	692-33-1 [1] [2] [4]
IUPAC Name	N-prop-2-enylacetamide [1] [2]
Density	0.884 g/cm ³ [2]
Boiling Point	227.3 °C at 760 mmHg [2]
Flash Point	119.3 °C [2]
Appearance	Colorless oil [3]

Experimental Protocols: Synthesis of N-Allylacetamide

N-Allylacetamide is commonly synthesized via the nucleophilic acylation of allylamine.[\[1\]](#) Two prevalent methods utilize either acetic anhydride or acetyl chloride as the acylating agent.

Method 1: Acylation with Acetic Anhydride

This is a primary method for **N-Allylacetamide** synthesis.[\[1\]](#) The reaction involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride.

Procedure:

- In a reaction vessel, combine allylamine and acetic anhydride.
- The reaction is typically stirred at room temperature.
- The reaction proceeds over approximately 20 hours.[\[1\]](#)

Yield: This method can achieve high yields, generally in the range of 85-95%.[\[1\]](#)

Method 2: Acylation with Acetyl Chloride

This method offers a faster reaction time compared to the acetic anhydride method due to the higher reactivity of acetyl chloride.[\[3\]](#)

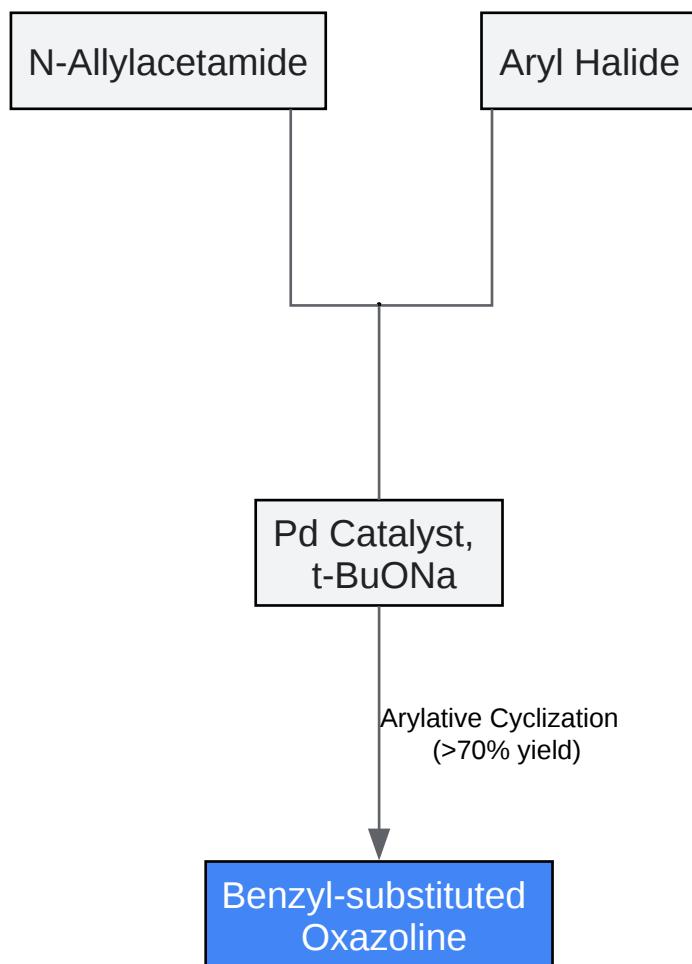
Procedure:

- Dissolve allylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- Add acetyl chloride to the solution. A base is required to neutralize the hydrochloric acid byproduct, which helps to drive the reaction to completion.[\[1\]](#)[\[3\]](#)
- The reaction mixture is stirred at room temperature.
- The reaction is typically complete within 2-4 hours.[\[1\]](#)
- The final product can be purified by vacuum distillation.[\[3\]](#)

Analytical Characterization

The identity and purity of **N-Allylacetamide** can be confirmed using several analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to analyze **N-Allylacetamide**. A common mobile phase consists of acetonitrile, water, and an acid like phosphoric or formic acid.[\[4\]](#)
- Infrared (IR) Spectroscopy: The presence of characteristic peaks for the amide and allyl groups can be confirmed. PubChem provides access to FTIR spectra for **N-Allylacetamide**.[\[2\]](#)
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[\[3\]](#) The expected monoisotopic mass is 99.068413911 Da.[\[2\]](#)


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure.

Synthetic Applications

The unique structure of **N-Allylacetamide**, containing both an amide and a reactive allyl group, makes it a useful intermediate in several synthetic pathways.

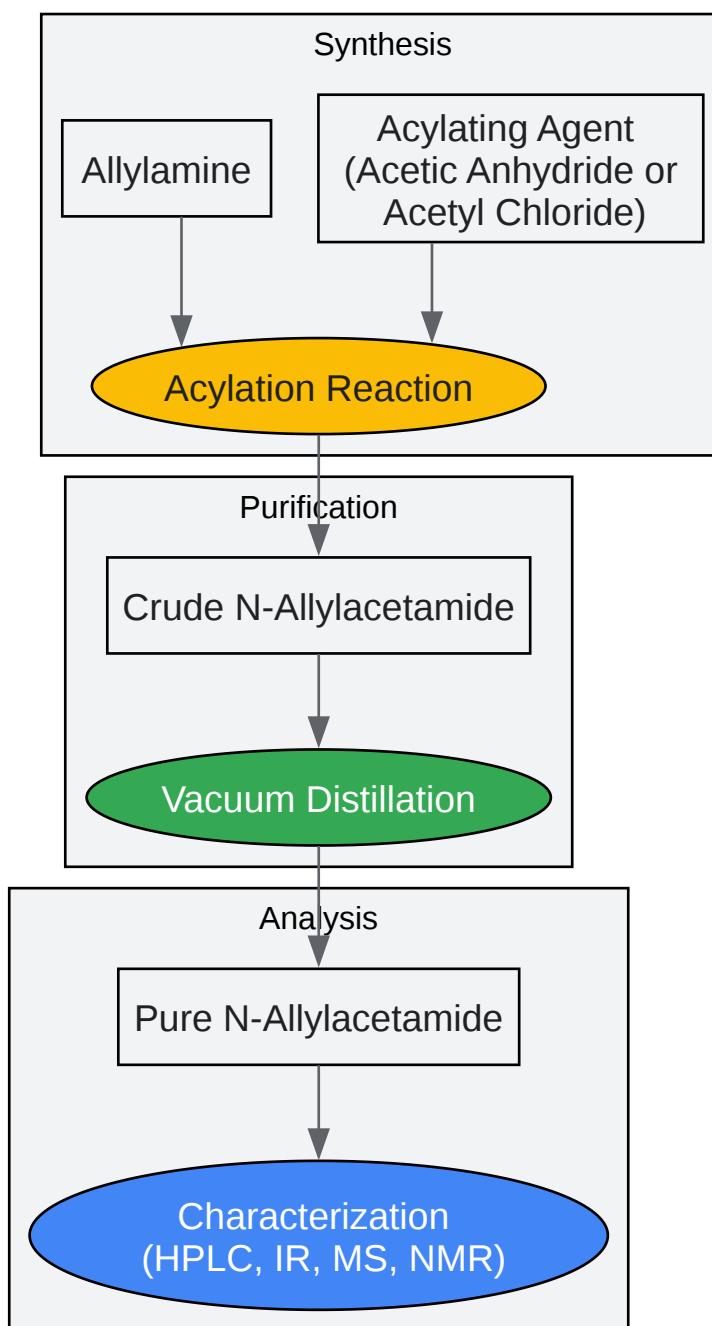
Palladium-Catalyzed Reactions

N-Allylacetamide is a key substrate in palladium-catalyzed reactions, such as arylative cyclization with aryl halides. This reaction, typically carried out in the presence of a palladium catalyst and a base like sodium tert-butoxide, produces benzyl-substituted oxazolines, which are important structural motifs in ligands and pharmaceuticals.[1][3]

[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed arylative cyclization of **N-Allylacetamide**.

Synthesis of Melatonin


N-Allylacetamide serves as a starting material in some synthetic routes to melatonin. One approach involves the hydroformylation of **N-Allylacetamide** using a rhodium catalyst to produce an intermediate, which then undergoes a Fischer indole reaction to yield melatonin.[\[1\]](#)

Safety and Handling

N-Allylacetamide is classified as harmful if swallowed and may cause skin and serious eye irritation.[\[2\]](#) It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[\[5\]](#)

Conclusion

N-Allylacetamide is a versatile chemical compound with significant applications in organic synthesis. Its straightforward preparation and the reactivity of its allyl group make it a valuable precursor for a variety of more complex molecules, including pharmaceuticals and novel polymers. The methodologies and data presented in this guide offer a solid foundation for its use in a research and development setting.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and analysis of **N-Allylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-Allylacetamide | 692-33-1 [smolecule.com]
- 2. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Allylacetamide | 692-33-1 | Benchchem [benchchem.com]
- 4. N-Allylacetamide | SIELC Technologies [sielc.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [N-Allylacetamide molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619842#n-allylacetamide-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com